molecular formula C10H7NO3 B1416618 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid CAS No. 212374-18-0

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Cat. No. B1416618
M. Wt: 189.17 g/mol
InChI Key: MLQUDHWCGDWPDJ-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 212374-18-0 and Linear Formula: C10H7NO3 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The IUPAC Name of this compound is 1-oxo-1,2-dihydro-5-isoquinolinecarboxylic acid . The InChI Code is 1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) and the InChI key is MLQUDHWCGDWPDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.17 . It is a solid substance stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid derivatives have been explored for their potential in various scientific applications, primarily in the field of synthesis and structural analysis. For instance, Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, characterizing them through NMR spectroscopy and X-ray crystallography. These compounds were analyzed for their potential interactions with protein database inhibitors, showcasing their utility in molecular docking studies and Monte Carlo simulations. This research highlights the derivative's potential in corrosion mitigation and molecular interaction analysis (Hayani et al., 2021).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 1-oxo-1,2-dihydroisoquinoline have been investigated for their therapeutic potential. Gaber et al. (2021) synthesized new derivatives and evaluated their anticancer effect against the breast cancer MCF-7 cell line. This research demonstrates the compound's significant anticancer activity, providing insights into its potential use in cancer treatment (Gaber et al., 2021).

Methodology Improvement in Synthesis

Blanco et al. (2006) proposed an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. This approach involved aminolysis, esterification, and heterocyclization, highlighting advancements in synthetic methodologies for such compounds (Blanco et al., 2006).

Enzymatic Oxidation Studies

Coutts et al. (1979, 1980) explored the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, contributing to understanding the chemical behavior of these compounds in biological systems (Coutts et al., 1979), (Coutts et al., 1980).

Receptor Studies

Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor. This study is crucial for understanding the compound's interaction with neurological receptors and its potential application in neuropharmacology (Carling et al., 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUDHWCGDWPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653975
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

CAS RN

212374-18-0
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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